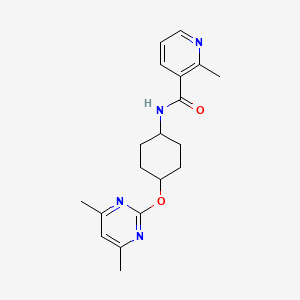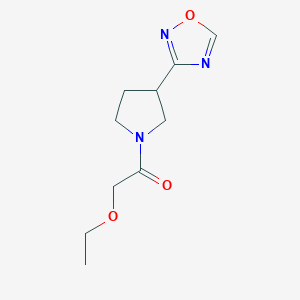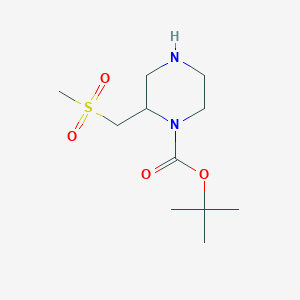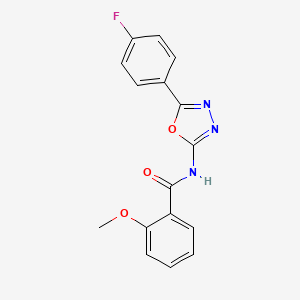
3,4,5-trimethoxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3,4,5-trimethoxy-N’-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenecarbohydrazide” is a chemical compound with the linear formula C22H22N4O6 . It has a molecular weight of 438.444 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been studied for their cytotoxic properties against various types of leukemia and carcinoma cells .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered electron-rich ring, which is a critical and valuable core of a variety of biologically active molecules .Chemical Reactions Analysis
The Trimethoxyphenyl (TMP) group in this compound serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .Scientific Research Applications
Anticancer Potential
One significant application of 3,4,5-trimethoxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenecarbohydrazide derivatives is in anticancer research. A study synthesized and evaluated these derivatives for their cytotoxic properties against various cancer cell lines, including murine leukemia (L1210), human leukemia (REH and K562), human T-cell leukemia (CEM), and human cervix carcinoma (HeLa) cells. Among these compounds, a specific derivative emerged as a potent inhibitor against all evaluated tumor cell lines. This study also delved into the mechanism of action, suggesting that this derivative could induce apoptosis at submicromolar ranges (Katiyar et al., 2015).
Apoptosis Induction
Another study focused on substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides as apoptosis inducers. Through a proprietary cell- and caspase-based high-throughput screening assay, certain derivatives were identified as potent apoptosis inducers. One derivative, in particular, showed a significant increase in potency, with an EC50 value in the submicromolar range in human colorectal carcinoma HCT116 cells (Sirisoma et al., 2009).
Antiproliferative Activities
The synthesis and evaluation of antiproliferative activities of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and its oxadiazole derivatives against various cancer cell lines also highlighted the potential of these compounds in cancer research. Certain derivatives demonstrated high effectiveness against PC3 cells and moderate activities against other cancer cell lines (Jin et al., 2006).
Antioxidant Activity
A study synthesized heterocyclic compounds bearing the 3,4,5-trimethoxybenzyloxy group, known for its free radical scavenging capabilities. These compounds, particularly the thiosemicarbazide derivatives, showed high activity in antioxidant assays, indicating their potential for further research in this area (Kareem et al., 2016).
Antimicrobial and Antidiabetic Activities
Additional research on similar derivatives has shown promising antimicrobial and antidiabetic activities, further broadening the potential applications of these compounds in scientific research. This includes studies on antimicrobial activity against a range of pathogens and antidiabetic effects in animal models (Abbas et al., 2014; Anreddy, 2014).
properties
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-24-13-8-10(9-14(25-2)16(13)26-3)17(22)21-20-15-11-6-4-5-7-12(11)19-18(15)23/h4-9,19,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXGLBLSXVIGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N=NC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N'-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzenecarbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride](/img/structure/B2668231.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-cyanobenzamide](/img/structure/B2668233.png)

![5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one](/img/structure/B2668238.png)
![N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2668239.png)


![4-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B2668244.png)

![4,9-Diazatricyclo[5.3.0.02,6]decane;dihydrochloride](/img/structure/B2668246.png)



